A6 Peptide -

A6 Peptide

Catalog Number: EVT-10962126
CAS Number:
Molecular Formula: C39H62N10O15
Molecular Weight: 911.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

A6 Peptide is typically synthesized in laboratories using solid-phase peptide synthesis techniques, allowing for precise control over the amino acid sequence and structure. This enables researchers to tailor the peptide for specific applications in research and medicine.

Classification

A6 Peptide falls within the broader classification of peptides, specifically focusing on synthetic peptides used in biochemical research. Its classification can also extend to therapeutic peptides, depending on its functional properties and applications.

Synthesis Analysis

Methods

The synthesis of A6 Peptide commonly employs solid-phase peptide synthesis (SPPS), a method that allows for the stepwise addition of amino acids to a growing peptide chain. This process often utilizes fluorenylmethoxycarbonyl (Fmoc) chemistry, where the amino acids are protected to prevent unwanted reactions during synthesis.

Technical Details

The synthesis involves several key steps:

  1. Activation: The carboxyl group of the amino acid is activated using coupling reagents.
  2. Coupling: The activated amino acid is coupled to the growing peptide chain.
  3. Deprotection: The protecting group is removed to allow for further elongation.
  4. Purification: The crude peptide product is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels (>95%) .
Molecular Structure Analysis

Structure

A6 Peptide's molecular structure consists of a specific sequence of amino acids that determine its biological activity. The precise sequence and configuration can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Data

For example, mass spectrometry can provide information on the molecular weight and fragmentation patterns, aiding in the confirmation of the peptide's identity . The molecular formula and structural data vary based on the specific amino acid sequence used in the synthesis.

Chemical Reactions Analysis

Reactions

A6 Peptide can undergo various chemical reactions depending on its functional groups. These reactions may include hydrolysis, oxidation, or modifications that enhance its solubility or biological activity.

Technical Details

The characterization of these reactions often employs techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) to monitor reaction progress and product formation . For instance, during purification, reverse-phase HPLC is utilized to separate the desired peptide from impurities based on hydrophobic interactions.

Mechanism of Action

Process

The mechanism of action for A6 Peptide involves its interaction with biological targets, which may include receptors or enzymes. The binding affinity and specificity can significantly influence its therapeutic efficacy.

Data

Studies show that A6 Peptide can modulate specific biological pathways by mimicking natural peptides or inhibiting certain enzymatic activities. Quantitative analysis often involves assessing changes in cellular responses upon treatment with the peptide .

Physical and Chemical Properties Analysis

Physical Properties

A6 Peptide typically exhibits properties such as solubility in water or organic solvents, stability under various pH conditions, and a defined melting point depending on its amino acid composition.

Chemical Properties

The chemical properties include reactivity with other biomolecules, stability against enzymatic degradation, and potential for post-translational modifications. These properties are crucial for determining its suitability for various applications .

Applications

Scientific Uses

A6 Peptide finds applications in several areas:

  • Biochemical Research: Used as a tool to study protein interactions and signaling pathways.
  • Therapeutics: Potential use in drug development targeting specific diseases by modulating biological processes.
  • Diagnostics: Development of assays for detecting specific biomolecules or conditions based on peptide interactions.
Introduction and Molecular Characterization of A6 Peptide

A6 peptide represents a rationally designed bioactive peptide with targeted therapeutic potential. Its molecular characterization encompasses a defined structural origin, conserved sequence motifs enabling receptor recognition, and biophysical interactions underpinning functional specificity.

Discovery and Structural Derivation from Urokinase Plasminogen Activator

The A6 peptide (Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH₂) is an octameric peptide fragment originating from amino acid residues 136–143 within the connecting peptide domain of human single-chain urokinase plasminogen activator (Figure 1) [2] [5]. This domain bridges the N-terminal growth factor domain and the C-terminal catalytic serine protease domain of urokinase plasminogen activator [2]. Initial investigations revealed that the connecting peptide domain possesses intrinsic biological activity distinct from the receptor-binding growth factor domain or the enzymatic protease domain. Specifically, peptides derived from this region modulated cell migration without interfering with urokinase plasminogen activator binding to its canonical receptor (urokinase plasminogen activator receptor) [2] [3].

A critical observation driving A6's identification was the functional significance of serine 138 within the native urokinase plasminogen activator sequence. Phosphorylation or substitution of this residue abolished urokinase plasminogen activator-induced cell migration without disrupting urokinase plasminogen activator-urokinase plasminogen activator receptor binding [2]. This implicated serine 138 and its flanking residues (136-143) in regulatory functions potentially mediated through alternative receptors. Consequently, the peptide spanning residues 136-143 (KPSSPPEE) was synthesized with N-terminal acetylation and C-terminal amidation (Ac-KPSSPPEE-NH₂) to enhance stability, creating the A6 peptide entity [2] [5] [8].

Table 1: Structural Properties of A6 Peptide

PropertySpecificationSource
Amino Acid SequenceLys-Pro-Ser-Ser-Pro-Pro-Glu-Glu [2] [5] [8]
ModificationsN-terminal Acetylation; C-terminal Amidation [2] [5] [8]
Molecular FormulaC₃₉H₆₂N₁₀O₁₅ [5] [8]
Molecular Weight910.97 Da [5] [8]
DerivationResidues 136-143 of human urokinase plasminogen activator connecting peptide domain [2] [3]
Critical ResidueSerine 138 [2]

Sequence Homology Analysis with Cluster of Differentiation 44 Hyaluronan-Binding Domain

Bioinformatic analysis revealed significant sequence homology between A6 (KPSSPPEE) and a linear sequence (NASAPPEE, residues 120-127) located within the cluster of differentiation 44 link module domain (Figure 2) [2] [9]. This module, encoded by exons 2 and 3 of the cluster of differentiation 44 gene, constitutes the primary hyaluronan-binding region and is conserved across all cluster of differentiation 44 isoforms due to its location within the invariant N-terminal exons [2] [9]. The homologous sequence NASAPPEE straddles the splice junction between exons 3 and 4 of cluster of differentiation 44 and encompasses potential glycosylation sites critical for modulating ligand binding [2].

The homology, centered on the "APPEE" motif, suggests evolutionary convergence or functional mimicry. Alanine scanning mutagenesis studies demonstrated that substitutions within A6, particularly involving proline and glutamic acid residues, significantly diminish its biological activity [2]. Furthermore, synthetic peptides corresponding to the homologous cluster of differentiation 44 sequence (NASAPPEE) exhibit functional activity analogous to A6, reinforcing the biological relevance of this shared motif [2]. This sequence conservation underpins the specific molecular recognition between A6 and cluster of differentiation 44.

Table 2: Sequence Homology Between A6 Peptide and Cluster of Differentiation 44

FeatureA6 PeptideCluster of Differentiation 44 Link Module HomologSignificance
SequenceKPSSPPEENASAPPEE (residues 120-127)Shared "APPEE" core motif [2]
Location in Parent ProteinuPA connecting peptide (residues 136-143)Link module (exon 3/4 junction) [2] [9]
ConservationSynthetic peptideUniversally conserved in all cluster of differentiation 44 isoformsFunctional domain [2] [9]
Functional Core MotifAPPEEAPPEECritical for binding/activity [2]
Effect of Alanine SubstitutionReduced activityNot explicitly reported (inferred)Validates key residues [2]

Figure 2: Schematic Alignment of A6 and Cluster of Differentiation 44 Homologous Sequences. The core "APPEE" motif (highlighted) is conserved between A6 (KPSSPPEE) derived from urokinase plasminogen activator and residues 120-127 (NASAPPEE) within the hyaluronan-binding link module of cluster of differentiation 44.

Biophysical Basis of A6-Cluster of Differentiation 44 Interaction Specificity

The interaction between A6 and cluster of differentiation 44 exhibits high specificity, driven by electrostatic complementarity, stereochemical fit, and induced conformational changes within the receptor. Biophysical and biochemical studies provide direct evidence for this interaction:

  • Direct Binding and Structural Modulation: Immunoprecipitation and cross-linking experiments using biotinylated A6 confirmed direct binding to cluster of differentiation 44 on cancer cells. This binding altered the cluster of differentiation 44 conformation, evidenced by the loss of binding of a specific monoclonal antibody (DF1485) to an epitope distinct from the hyaluronan-binding site. Notably, A6 did not block hyaluronan binding nor interfere with antibodies directed against the hyaluronan-binding region [2] [3]. This indicates a highly specific, allosteric interaction rather than direct competition at the hyaluronan binding cleft.
  • Electrostatic Contributions: The A6 sequence (KPSSPPEE) features a cationic N-terminus (lysine) and an anionic C-terminus (glutamic acid residues). This amphipathic character likely facilitates electrostatic interactions with complementary charged patches on the cluster of differentiation 44 link module, potentially near the highly basic BX7B (B = basic residue) motifs involved in hyaluronan coordination [3] [9].
  • Agonistic Receptor Activation: Unlike simple antagonists, A6 binding activates specific cluster of differentiation 44-mediated functions. It potentiates cluster of differentiation 44-dependent adhesion of cancer cells to hyaluronan substrates [3]. Furthermore, A6 binding triggers rapid intracellular signaling cascades, including phosphorylation of focal adhesion kinase and mitogen-activated protein kinase/extracellular signal-regulated kinase kinase, events dependent on cluster of differentiation 44 expression and inhibited by hyaluronan [3]. This agonistic effect implies that A6 binding induces a specific conformational shift in cluster of differentiation 44, promoting its association with signaling partners and cytoskeletal linkers.
  • Conformational Flexibility and Specificity: The presence of two proline residues within the A6 sequence (Pro², Pro⁵, Pro⁶) likely imposes conformational constraints, potentially favoring a polyproline type II helix or turn structure that presents the critical APPEE motif optimally for docking onto a specific site on the cluster of differentiation 44 ectodomain [2] [3]. This precise structural presentation, combined with the specific electrostatic profile, underpins the selectivity of A6 for cluster of differentiation 44 over other potential receptors, such as urokinase plasminogen activator receptor or integrins, to which it shows negligible binding [2] [5].

Table 3: Biophysical and Functional Consequences of A6-Cluster of Differentiation 44 Interaction

Interaction CharacteristicExperimental EvidenceFunctional Consequence
Direct BindingBiotin-A6 crosslinking & cluster of differentiation 44 immunoprecipitationConfirms physical interaction [3]
Allosteric ModulationLoss of monoclonal antibody DF1485 epitope bindingInduces conformational change [3]
Agonistic SignalingFocal adhesion kinase / mitogen-activated protein kinase/extracellular signal-regulated kinase kinase phosphorylationActivates adhesion/migration pathways [3]
Enhanced AdhesionPotentiation of hyaluronan bindingIncreases cell-matrix adhesion [3]
Specificity for cluster of differentiation 44No binding to urokinase plasminogen activator receptor; Negligible effect on cluster of differentiation 44-negative cellsSelective targeting [2] [3]

Properties

Product Name

A6 Peptide

IUPAC Name

4-[[2-[[1-[1-[2-[[2-[[1-(2-acetamido-6-aminohexanoyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoic acid

Molecular Formula

C39H62N10O15

Molecular Weight

911.0 g/mol

InChI

InChI=1S/C39H62N10O15/c1-21(52)42-24(7-2-3-15-40)37(62)47-16-4-8-27(47)36(61)45-25(19-50)34(59)46-26(20-51)38(63)49-18-6-10-29(49)39(64)48-17-5-9-28(48)35(60)44-23(12-14-31(55)56)33(58)43-22(32(41)57)11-13-30(53)54/h22-29,50-51H,2-20,40H2,1H3,(H2,41,57)(H,42,52)(H,43,58)(H,44,60)(H,45,61)(H,46,59)(H,53,54)(H,55,56)

InChI Key

NJSODKGEFNFGRI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)N

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